Pubescine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubescine: is a naturally occurring indole alkaloid found in the plant Holarrhena pubescens. This compound is known for its diverse biological activities, including antimicrobial and antidiarrheal properties . The molecular formula of this compound is C22H26N2O4 , and it has a complex polycyclic structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pubescine involves multiple steps, starting from simple indole derivatives. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of the compound from the Holarrhena pubescens plant. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Pubescine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms .
Scientific Research Applications
Chemistry: In chemistry, pubescine is used as a starting material for the synthesis of various indole derivatives. Its complex structure makes it an interesting compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology: this compound has shown significant biological activities, including antimicrobial and antidiarrheal properties. It is used in biological research to study its effects on different microorganisms and its potential as a natural antimicrobial agent .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new antibiotics, while its antidiarrheal effects are being explored for treating gastrointestinal disorders .
Industry: In the industrial sector, this compound is used in the production of natural products and pharmaceuticals. Its extraction from Holarrhena pubescens is an important process in the production of herbal medicines and supplements .
Mechanism of Action
The mechanism of action of pubescine involves its interaction with various molecular targets and pathways. This compound exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death . It also inhibits the binding of heat-stable enterotoxin (STa) to guanylyl cyclase C, which is involved in the signaling pathway that causes diarrhea . This inhibition prevents the activation of the signaling cascade, thereby reducing the symptoms of diarrhea .
Comparison with Similar Compounds
- Kurchinine
- Kurchinidine
- Holarrifine
- Holadiene
- Regholarrhenines
Comparison: Pubescine is unique among these compounds due to its specific molecular structure and biological activities. While other compounds like kurchinine and kurchinidine also exhibit antimicrobial properties, this compound’s distinct structure allows it to interact with different molecular targets, leading to its unique antidiarrheal effects . Additionally, this compound’s ability to inhibit the binding of STa to guanylyl cyclase C sets it apart from other similar compounds .
Biological Activity
Pubescine is a steroidal alkaloid primarily derived from plants in the Holarrhena genus, particularly Holarrhena antidysenterica and Holarrhena pubescens. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anti-diarrheal properties. The exploration of this compound's biological activity is essential for understanding its potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula C22H26N2O4 and is categorized as a steroidal alkaloid. Its structural characteristics contribute to its biological efficacy, particularly in interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C22H26N2O4 |
Molecular Weight | 398.45 g/mol |
Solubility | Soluble in ethanol, methanol |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against various strains of bacteria. Studies have shown that extracts containing this compound can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC for this compound against E. coli was found to be 50 mg/mL, demonstrating its effectiveness as an antibacterial agent .
- Zone of Inhibition : In vitro studies reported a zone of inhibition measuring 16 mm when tested against enterotoxigenic strains of E. coli .
Anti-Diarrheal Properties
This compound is notably recognized for its anti-diarrheal effects. The alkaloids derived from Holarrhena antidysenterica have been shown to significantly reduce the severity of diarrhea in animal models.
- Case Study : A study involving castor oil-induced diarrhea in rats demonstrated that administration of alkaloids at doses ranging from 200 to 800 mg/kg effectively reduced wet feces count and gastrointestinal propulsion .
- Mechanism : The mechanism behind this activity involves modulation of intestinal fluid secretion and absorption, which is crucial in managing diarrheal conditions.
Anti-Inflammatory Effects
This compound also possesses anti-inflammatory properties, which may contribute to its overall therapeutic profile.
- Research Findings : Studies indicate that this compound can inhibit inflammatory mediators, thereby reducing inflammation in various models . This property suggests its potential utility in treating inflammatory diseases.
Neuroprotective Effects
Recent investigations have pointed towards the neuroprotective capabilities of this compound, particularly in preventing neuronal damage associated with oxidative stress.
- Mechanism : this compound has been shown to reduce oxidative stress markers and enhance antioxidant enzyme activity in neuronal cells .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies provide insights into the potential mechanisms through which this compound exerts its biological effects.
Table 2: Binding Energies of Ligands
Ligand | Binding Energy (kcal/mol) |
---|---|
This compound | -8.05 |
Loperamide | -9.05 |
Isoconessimine | -9.00 |
The docking studies reveal that this compound exhibits a favorable binding energy, indicating a strong interaction with target proteins involved in various biological pathways .
Properties
CAS No. |
5096-87-7 |
---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1 |
InChI Key |
KXEMQEGRZWUKJS-RURTYGRKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.